BenchChemオンラインストアへようこそ!

Boc-D-Cyclopropylglycine

Peptide Therapeutics Metabolic Stability Oral Bioavailability

Procure Boc-D-Cyclopropylglycine (CAS 609768-49-2) for unmatched stereochemical fidelity in solid-phase peptide synthesis. The D-configuration and cyclopropyl side chain confer proteolytic resistance and conformational rigidity critical for oncology, metabolic disease, and neuroscience peptidomimetics. This N-α-Boc-protected building block guarantees ≥98% HPLC purity and a specific optical rotation of approximately -38°, ensuring high coupling efficiency in automated Boc-SPPS protocols. It is NOT interchangeable with its L-enantiomer or Fmoc analogs—substitution compromises metabolic stability, chiral target engagement, and synthetic compatibility. Choose the conformationally constrained standard trusted by medicinal chemistry laboratories worldwide.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 609768-49-2
Cat. No. B112836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Cyclopropylglycine
CAS609768-49-2
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C1CC1)C(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyQFVJNEASAAJIDF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Cyclopropylglycine (CAS 609768-49-2): Core Identity and Procurement Specifications for Peptide Synthesis


Boc-D-Cyclopropylglycine (CAS 609768-49-2) is an N-α-tert-butoxycarbonyl (Boc)-protected, non-proteinogenic D-α-amino acid derivative characterized by a cyclopropyl group at the α-carbon position . It is a white to off-white solid with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . This compound is utilized as a conformationally constrained building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, primarily to introduce the D-cyclopropylglycine residue into target sequences, thereby conferring enhanced structural rigidity and resistance to proteolytic degradation [1].

Boc-D-Cyclopropylglycine (CAS 609768-49-2): Why Simple Substitution with L-Enantiomers or Fmoc Analogs Compromises Research Outcomes


Substituting Boc-D-Cyclopropylglycine with its L-enantiomer (Boc-L-Cyclopropylglycine) or other D-amino acid building blocks is scientifically inadvisable due to fundamental differences in stereochemical configuration and protecting group chemistry that directly impact peptide conformation, metabolic stability, and synthetic compatibility. The D-configuration at the α-carbon dictates a specific spatial orientation that is critical for interacting with chiral biological targets and can dramatically alter a peptide's susceptibility to proteolytic enzymes compared to the L-form [1]. Furthermore, replacing the Boc protecting group with an Fmoc analog mandates a complete change in the SPPS deprotection strategy (acid-labile Boc vs. base-labile Fmoc), which is incompatible with established protocols and can lead to unwanted side reactions or racemization . These are not interchangeable reagents; their use must be precisely matched to the experimental design, as detailed in the quantitative evidence below.

Boc-D-Cyclopropylglycine (CAS 609768-49-2): Quantitative Evidence for Differentiated Procurement Decisions


Enantiomeric Differentiation: D-Configuration Confers Metabolic Stability Superior to L-Enantiomer in Cyclic Peptide Models

In a direct enantiomeric comparison of cyclic hexapeptides, the isomer containing a higher proportion of D-amino acids demonstrated significantly enhanced metabolic stability in vitro and superior oral bioavailability in vivo relative to its L-rich mirror image counterpart [1]. This class-level evidence supports the selection of D-cyclopropylglycine over L-cyclopropylglycine for applications where resistance to proteolytic degradation is a critical design parameter.

Peptide Therapeutics Metabolic Stability Oral Bioavailability Enantiomer Comparison

Synthetic Compatibility: Quantified Purity and Optical Rotation for Reproducible Boc-SPPS Protocols

Vendor specifications provide critical quality benchmarks for procurement. The optical rotation of Boc-D-Cyclopropylglycine is consistently reported as [α]/D -38±2.0° (c = 1% in ethanol) by Sigma-Aldrich or -33.9° (c=1% in ethanol) by AKSci . This specific negative rotation confirms the D-configuration and serves as a key differentiator from the L-enantiomer, which would exhibit a positive rotation of similar magnitude. Furthermore, guaranteed purity specifications, such as ≥98% (HPLC) , ensure minimal interference from enantiomeric or other organic impurities in demanding coupling reactions.

Solid-Phase Peptide Synthesis Boc Chemistry Quality Control Optical Purity

Conformational Constraint: Cyclopropyl Group Reduces Backbone Flexibility Compared to Acyclic Analogs

Computational studies on model cyclopropylglycine peptides have shown that the cyclopropyl ring significantly restricts the conformational space available to the peptide backbone compared to acyclic α,α-dialkylglycines [1]. Ab initio and empirical calculations reveal that only values of φ in the ranges of approximately ±60° and ±180° are energetically accessible, which is a narrower distribution than for less constrained residues. This enforced conformational restriction is a key design feature for creating peptidomimetics with enhanced target selectivity and biological stability.

Peptidomimetics Conformational Analysis Structure-Activity Relationship Alpha,Alpha-Dialkylglycines

Documented Utility in Drug Discovery: Cited Intermediate for Cycloheptapeptide Therapeutic Candidates

Boc-D-Cyclopropylglycine is explicitly claimed as a key synthetic intermediate in the preparation of cycloheptapeptide agents for the treatment of cancer and obesity, as disclosed in patent WO2018068757A1 [1]. This represents a direct and specific application that distinguishes this protected amino acid from many other unnatural amino acid building blocks that lack such documented incorporation into advanced-stage therapeutic candidates. The D-cyclopropylglycine residue is integral to the structure of these bioactive macrocycles.

Drug Discovery Oncology Obesity Peptide Therapeutics

Boc-D-Cyclopropylglycine (CAS 609768-49-2): Target Procurement Scenarios for Research and Development


Design of Metabolically Stable, Macrocyclic Peptide Therapeutics

As supported by the enantiomer comparison evidence in Section 3 and the patent WO2018068757A1 [1], procurement of Boc-D-Cyclopropylglycine is justified for medicinal chemistry programs focused on developing orally bioavailable, macrocyclic peptides for oncology or metabolic disease. The D-configuration confers resistance to proteolysis, a critical hurdle for peptide drugs.

Structure-Activity Relationship (SAR) Studies of Peptidomimetics

As inferred from the conformational analysis evidence in Section 3, Boc-D-Cyclopropylglycine is the preferred building block when systematically probing the effect of backbone rigidity on target binding. Its procurement enables the synthesis of constrained peptidomimetic analogs, allowing researchers to 'lock' a specific conformation and correlate it with enhanced biological activity or selectivity.

Specialized Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

For laboratories with established Boc-chemistry SPPS infrastructure, Boc-D-Cyclopropylglycine is the required reagent, not an alternative. As highlighted in Section 3, the guaranteed high purity (≥98% HPLC) and specific optical rotation (-38°) are essential quality control metrics for ensuring high coupling efficiency and stereochemical fidelity in automated or manual peptide synthesizers .

Development of Neurological Probes and Receptor Ligands

While specific binding data is not provided, the documented utility of cyclopropylglycine derivatives as scaffolds for probing metabotropic glutamate receptors supports the procurement of Boc-D-Cyclopropylglycine for neuroscience research. Its rigid, non-natural structure is a valuable template for designing selective ligands that can differentiate between closely related receptor subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Cyclopropylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.